molecular formula C15H19NO B2694377 N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide CAS No. 2411179-75-2

N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide

Cat. No.: B2694377
CAS No.: 2411179-75-2
M. Wt: 229.323
InChI Key: APHIOGVBAPCTQP-LLVKDONJSA-N
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Description

N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features, which include an indene moiety and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and ®-2-bromo-1-phenylpropan-1-ol.

    Formation of Intermediate: The first step involves the reaction of 2,3-dihydro-1H-indene with ®-2-bromo-1-phenylpropan-1-ol in the presence of a base such as potassium carbonate (K2CO3) to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride in the presence of a base like triethylamine (TEA) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the indene ring, using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: NaH in dimethylformamide (DMF), LDA in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases. Studies may focus on its activity against cancer cells, microbes, or other pathological conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]acetamide
  • N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]but-2-enamide

Uniqueness

Compared to similar compounds, N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide may exhibit unique properties due to the presence of the prop-2-enamide group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-15(17)16-11(2)9-12-7-8-13-5-4-6-14(13)10-12/h3,7-8,10-11H,1,4-6,9H2,2H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHIOGVBAPCTQP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCC2)C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(CCC2)C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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